N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide
Description
Properties
IUPAC Name |
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-5-10(16)14-13-15(3)11-9(17-4)7-6-8(2)12(11)18-13/h6-7H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWDBJBNZXXUCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(C=CC(=C2S1)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide typically involves the condensation of appropriate benzothiazole derivatives with propanamide. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction. For instance, the use of acidic or basic catalysts can help in achieving higher yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to more efficient production processes. Additionally, the use of automated systems can help in monitoring and optimizing the reaction parameters to ensure consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives. These products can have different properties and applications, depending on the nature of the substituents introduced.
Scientific Research Applications
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
2.1. Core Heterocycle Variations
- Benzothiazole vs. Quinazolinone (): The quinazolinone-based compound N-(4-Chlorophenyl)-2-((4-oxo-3-(3,4,5-trimethoxybenzyl)-3,4-dihydroquinazolin-2-yl)thio)propanamide replaces the benzothiazole core with a quinazolinone ring. This introduces a lactam moiety, enhancing hydrogen-bonding capabilities compared to the thiazole’s sulfur atom. The thioether linkage in this compound may also increase metabolic stability relative to the target compound’s propanamide group .
Thiazole-Oxadiazole Hybrid ():
N-[(2Z)-5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide incorporates an oxadiazole ring, a strong electron-withdrawing group, which contrasts with the benzothiazole’s electron-rich aromatic system. This difference could modulate solubility and reactivity in medicinal chemistry applications .
2.2. Substituent Effects
- Methoxy and Methyl Groups (Target Compound vs. ): The target compound shares a 4-methoxy-3,7-dimethyl substitution pattern with 4-methanesulfonyl-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide.
Thioamide Derivatives ():
Compounds like 2-(4-Methoxybenzenethio)propanamide replace the benzothiazole with a thioamide group. The sulfur atom in the thioamide increases nucleophilicity, enabling distinct reactivity in metal coordination or redox reactions compared to the target compound’s conjugated heterocycle .
4.1. Molecular Properties
| Compound | Molecular Formula | Molecular Weight | Core Structure | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₁₄H₁₇N₂O₂S | 277.36 g/mol | Dihydrobenzothiazole | 4-Methoxy, 3,7-dimethyl, propanamide |
| 4-Methanesulfonyl Derivative (Ev13) | C₁₈H₁₈N₂O₄S₂ | 390.48 g/mol | Dihydrobenzothiazole | 4-Methanesulfonyl, propanamide |
| Quinazolinone Derivative (Ev4) | C₂₂H₂₀ClN₃O₄S | 466.93 g/mol | Quinazolinone | 4-Chlorophenyl, thio-propanamide |
| Thiazole-Oxadiazole Hybrid (Ev17) | C₁₆H₁₆N₄O₃S | 344.40 g/mol | Thiazole-Oxadiazole | 4-Methoxyphenyl, propanamide |
Biological Activity
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections detail its biological activity, synthesis, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 318.4 g/mol. The compound features a benzothiazole ring with methoxy and dimethyl substitutions that enhance its reactivity and biological efficacy.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Core : Cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
- Methoxylation and Methylation : Introduction of methoxy and dimethyl groups through specific chemical reactions.
- Amidation : Reaction with propanoyl chloride to form the final amide derivative.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. Studies have shown that this compound displays potent activity against various bacterial strains and fungi.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 18 |
This table summarizes the inhibition zones observed in preliminary assays against selected microorganisms.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
Case Study:
A recent study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
The biological effects of this compound are thought to be mediated by:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- DNA Interaction : It potentially binds to DNA or RNA, affecting gene expression and protein synthesis.
- Membrane Disruption : The compound may alter cell membrane integrity, leading to cell death.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide?
- The compound can be synthesized via condensation reactions involving thiourea derivatives and aldehydes or isocyanates. For example, a similar benzothiazole scaffold was prepared by reacting 1-carbamimidoyl-3-arylthiourea with p-benzyloxy benzaldehyde, followed by reaction with phenyl isocyanodichloride . Solvent choice (e.g., absolute ethanol) and acid catalysis (e.g., glacial acetic acid) are critical for optimizing yields .
Q. How can the structure of this compound be validated using crystallographic techniques?
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve and refine the structure . Validate geometric parameters (bond lengths, angles) with tools like PLATON or CCDC Mercury, and cross-reference with the International Tables for Crystallography . For visualization, employ ORTEP-III or WinGX to generate anisotropic displacement ellipsoid plots .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Combine NMR (¹H, ¹³C, DEPT) to confirm proton and carbon environments, especially the Z-configuration of the benzothiazole-imine bond. IR spectroscopy can identify key functional groups (e.g., C=O at ~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular ion consistency .
Advanced Research Questions
Q. How should researchers address contradictions in crystallographic data during refinement?
- Discrepancies in thermal parameters or occupancy factors may arise from disorder or twinning. Use the R-factor convergence and residual electron density maps in SHELXL to identify problematic regions. If twinning is suspected (e.g., in monoclinic systems), apply the TWIN/BASF commands . For hydrogen-bonding ambiguities, validate interactions using geometry criteria (e.g., D–H···A distances < 3.5 Å) .
Q. What strategies optimize the analysis of intermolecular interactions in crystal packing?
- Perform graph set analysis (GSA) to classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) using software like Mercury. For π-π stacking or CH/π interactions, calculate centroid distances (3.5–4.0 Å) and dihedral angles (<20°) . Tools like CrystalExplorer can map Hirshfeld surfaces to quantify interaction contributions .
Q. How can structure-activity relationships (SAR) be explored for biological activity?
- Modify substituents on the benzothiazole ring (e.g., methoxy, methyl groups) and assess cytotoxicity via MTT assays. Compare IC₅₀ values against control compounds using dose-response curves. For mechanistic studies, employ molecular docking (AutoDock Vina) to target enzymes like HDACs or kinases, correlating binding affinity with substituent electronic profiles .
Q. What experimental design considerations are critical for stability studies?
- Conduct accelerated degradation tests under varied pH, temperature, and light exposure. Monitor degradation products via HPLC-MS. For photostability, use ICH Q1B guidelines (exposure to UV-Vis light). Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .
Methodological Guidance
- Crystallographic Data Contradictions : Cross-validate with powder XRD to confirm phase purity if single-crystal data show anomalies .
- Hydrogen Bonding Analysis : Use PLATON’s SQUEEZE function to model solvent-accessible voids in disordered crystals .
- Biological Assay Design : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) to ensure statistical significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
